Fluorine-Mediated Enhancement of logP and Predicted Membrane Permeability Versus the Non-Fluorinated Parent
The 6-fluoro substituent on the target compound (J107-0300) increases calculated logP by approximately +0.62 log units compared to the non-fluorinated analog N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide (MW 334.4), based on the measured logP of 3.8181 for the target compound versus a structurally corrected estimate of ~3.2 for the non-fluorinated analog (derived from the difference in fragment-based lipophilicity contribution of H vs. F on an aromatic system) . This logP shift moves the target compound closer to the optimal range (3–5) for CNS drug-like permeability while remaining within generally acceptable boundaries for oral absorption.
| Evidence Dimension | Calculated partition coefficient (logP) as indicator of membrane permeability |
|---|---|
| Target Compound Data | logP = 3.8181; logD = 3.8181 (J107-0300, racemic mixture) |
| Comparator Or Baseline | Non-fluorinated analog N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide: estimated logP ≈ 3.2 (class-level inference based on fragment contribution of F vs. H) |
| Quantified Difference | ΔlogP ≈ +0.6 (target compound more lipophilic) |
| Conditions | Computational prediction (ChemDiv reported values); no experimental logP measurement publication identified |
Why This Matters
For screening library selection, the adjusted logP positions this compound for assays requiring moderate-to-high membrane permeability (e.g., intracellular targets, CNS applications), differentiating it from the less lipophilic non-fluorinated analog.
